4-Ethyl-3-fluorophenol

Beschreibung

BenchChem offers high-quality 4-Ethyl-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

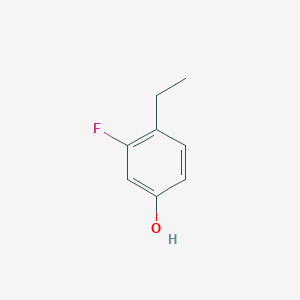

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENXIBUREFLBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foreword: The Strategic Value of Fluorinated Phenols in Modern Chemistry

An In-depth Technical Guide to 4-Ethyl-3-fluorophenol for Advanced Research and Development

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity, making fluorinated compounds highly sought-after motifs.[1] Within this class, fluorophenols serve as exceptionally versatile synthetic intermediates, combining the reactivity of the hydroxyl group with the powerful electronic effects of fluorine.[2] This guide focuses on a specific, yet increasingly relevant, member of this family: 4-Ethyl-3-fluorophenol. Its unique substitution pattern offers a nuanced platform for generating complex molecular architectures, making a deep understanding of its properties essential for researchers aiming to innovate in pharmaceuticals, agrochemicals, and specialty materials.

Core Molecular Identity and Physicochemical Profile

4-Ethyl-3-fluorophenol (CAS No. 326493-65-6) is an aromatic organic compound featuring a phenol ring substituted with a fluorine atom at position 3 and an ethyl group at position 4.[3] This arrangement creates a distinct electronic and steric environment that governs its physical behavior and chemical reactivity.

Structural and Identification Data

A clear definition of the molecule's identifiers is the foundation of any rigorous scientific endeavor.

| Identifier | Value | Source |

| IUPAC Name | 4-ethyl-3-fluorophenol | PubChem[3] |

| CAS Number | 326493-65-6 | PubChem[3] |

| Molecular Formula | C₈H₉FO | PubChem[3] |

| Molecular Weight | 140.15 g/mol | PubChem[3], MolCore[4] |

| Canonical SMILES | CCC1=C(C=C(C=C1)O)F | PubChem[3] |

| InChIKey | HENXIBUREFLBNQ-UHFFFAOYSA-N | PubChem[3] |

Physical Properties

The physical properties of 4-Ethyl-3-fluorophenol dictate its handling, storage, and behavior in various solvent systems. The data presented below is a consolidation of predicted and available experimental information.

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow liquid | - | ChemicalBook[5] |

| Boiling Point | 214.7 ± 20.0 °C | Predicted | ChemicalBook[5] |

| Density | 1.122 ± 0.06 g/cm³ | Predicted | ChemicalBook[5] |

| pKa | 9.31 ± 0.18 | Predicted; The acidity is influenced by the electron-withdrawing fluorine and electron-donating ethyl group. | ChemicalBook[5] |

| LogP (o/w) | 2.5 | Computed; Indicates moderate lipophilicity. | PubChem[3] |

| Storage Temperature | 2-8°C, under nitrogen | Recommended for maintaining stability. | ChemicalBook[5] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-Ethyl-3-fluorophenol requires a multi-faceted analytical approach. Below are the expected spectroscopic signatures based on its structure.

Caption: A typical analytical workflow for the structural confirmation and purity assessment of 4-Ethyl-3-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (CH₃) and a quartet (CH₂). The three aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the hydroxyl, fluorine, and ethyl groups. The phenolic proton (-OH) will be a broad singlet, the position of which is concentration and solvent-dependent.

-

¹³C NMR: The spectrum will display 8 unique carbon signals. The C-F and C-O bonds will cause significant downfield shifts for their respective carbons. Carbon-fluorine coupling (J-coupling) will be observable, leading to splitting of the carbon signals attached to and near the fluorine atom.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.[6]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ will indicate the C-O bond of the phenol.

-

C-F Stretch: A strong, sharp absorption band in the 1000-1300 cm⁻¹ region will confirm the presence of the aryl-fluorine bond.

-

Aromatic C-H & C=C: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretching absorptions will be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a prominent molecular ion peak at m/z = 140.15.

-

Fragmentation: A significant fragment is expected at m/z = 125, corresponding to the loss of a methyl group (•CH₃) from the ethyl substituent, forming a stable benzylic cation.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of a 4-Ethyl-3-fluorophenol sample.[7][8]

-

Standard Preparation: Accurately prepare a 1 mg/mL stock solution of 4-Ethyl-3-fluorophenol in methanol. Create a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) for calibration.

-

Sample Preparation: Dilute the test sample to fall within the calibration range using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards to create a calibration curve. Inject the sample and integrate the peak area of the analyte. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Ethyl-3-fluorophenol is governed by the interplay of its three functional components: the acidic hydroxyl group, the electron-rich aromatic ring, and the modifying fluorine and ethyl substituents.

Caption: Key reaction pathways illustrating the synthetic versatility of 4-Ethyl-3-fluorophenol.

-

Acidity and Hydroxyl Group Reactivity: The phenolic proton is acidic (predicted pKa ~9.31)[5], readily undergoing deprotonation with a suitable base (e.g., NaH, K₂CO₃). The resulting phenoxide is a potent nucleophile, making the molecule an excellent substrate for Williamson ether synthesis and esterification reactions. The fluorine atom at the meta-position to the hydroxyl group exerts an electron-withdrawing inductive effect, which helps stabilize the phenoxide conjugate base, thereby increasing acidity compared to a non-fluorinated analogue like 4-ethylphenol (pKa ~10.0).[9][10][11]

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho-, para-director for EAS. The ethyl group is also weakly activating and ortho-, para-directing. The fluorine atom is deactivating via induction but ortho-, para-directing via resonance. The regiochemical outcome of EAS reactions (e.g., nitration, bromination) will be a complex result of these competing effects, likely favoring substitution at the positions ortho to the powerful hydroxyl group (positions 2 and 6).

-

Role in Cross-Coupling: While the C-F bond is generally robust and unreactive in palladium-catalyzed cross-coupling reactions, the hydroxyl group can be converted into a triflate (-OTf).[12] This triflate is an excellent leaving group, transforming the molecule into a viable substrate for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the C1 position.[13]

Applications in Drug Discovery and Development

4-Ethyl-3-fluorophenol is not just a chemical curiosity; it is a strategic building block for the synthesis of complex bioactive molecules.[2]

-

Scaffold for APIs: Its structure can serve as the core or a key fragment in the synthesis of Active Pharmaceutical Ingredients (APIs). The ethyl group can provide a lipophilic handle to improve membrane permeability, while the fluorine can block metabolic oxidation at the C3 position, enhancing the drug's half-life.[1]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical handles, it is an ideal candidate for FBDD campaigns. Researchers can screen it against a biological target and then "grow" the fragment into a more potent lead compound by elaborating on the ethyl group or the phenoxide.

-

Intermediate for Complex Synthesis: It is a valuable intermediate for constructing more elaborate molecules used in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[13][14]

Safety and Handling

Proper handling of 4-Ethyl-3-fluorophenol is crucial due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear warning.[3]

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Conclusion

4-Ethyl-3-fluorophenol represents a confluence of desirable properties for the modern medicinal and materials chemist. Its unique electronic profile, born from the competing effects of its substituents, provides a platform for diverse and predictable chemical transformations. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is paramount for leveraging its full potential. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of strategic building blocks like 4-Ethyl-3-fluorophenol in accelerating discovery and enabling innovation is undeniable.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53873158, 4-Ethyl-3-fluorophenol. PubChem. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

-

Sparrow Chemical (n.d.). Fluorophenol Series. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

-

The Good Scents Company (n.d.). 4-ethyl phenol. Retrieved from [Link]

-

LibreTexts Chemistry (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Technical Disclosure Commons (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

-

Nicolini, G., et al. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. Vitis, 46(4), 202-206. Retrieved from [Link]

-

University Course Material (n.d.). pKa values for a series of compounds. Retrieved from [Link]

-

University of Wisconsin-River Falls (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Drug Discovery Chemistry (2025). Conference Program. Retrieved from [Link]

- Google Patents (1960). US2950325A - Process for making fluorophenols.

-

Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. Retrieved from [Link]

-

Kwiecień, A., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Quora (2015). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]

-

Eurofins (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Kwiecień, A., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

-

St. Olaf College (n.d.). Organic Analysis and Theory Toolkit. Retrieved from [Link]

-

askIITians (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Retrieved from [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]

-

YouTube (2020). Predicting the structure based on NMR spectra and IR Data. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. 4-Ethyl-3-fluorophenol | C8H9FO | CID 53873158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. 4-ethyl-3-fluorophenol | 326493-65-6 [chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. quora.com [quora.com]

- 11. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Synthesis and Characterization of 4-Ethyl-3-fluorophenol

Executive Summary

4-Ethyl-3-fluorophenol (CAS: 326493-65-6) is a specialized fluorinated intermediate critical in the development of liquid crystals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically in the design of EGFR degraders and metabolic modulators. Its structural uniqueness lies in the ortho relationship between the fluorine atom and the ethyl group, which imparts specific steric and electronic properties that modulate lipophilicity and metabolic stability.

This guide provides a high-fidelity synthetic pathway starting from commercially available 3-fluorophenol, utilizing a regioselective Fries rearrangement followed by carbonyl reduction. It prioritizes mechanistic understanding, purity profiling, and safety protocols essential for laboratory to pilot-scale production.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Ethyl-3-fluorophenol |

| CAS Number | 326493-65-6 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | ~215 °C (at 760 mmHg) |

| Density | 1.122 g/cm³ (Predicted) |

| Solubility | Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water |

Retrosynthetic Analysis

To ensure regiochemical fidelity, the direct alkylation of 3-fluorophenol is avoided due to the formation of inseparable polysubstituted mixtures. Instead, an Acylation-Migration-Reduction strategy is employed. This method leverages the para-directing power of the hydroxyl group (protected as an ester) to install the carbon chain at the C4 position, followed by reduction.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Fries Rearrangement.

Detailed Experimental Protocol

Phase 1: Esterification

Objective: Protection of the phenol and preparation for rearrangement.

-

Reagents: 3-Fluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.

-

Mechanism: Nucleophilic acyl substitution.

-

Dissolve 3-fluorophenol (11.2 g, 100 mmol) in dry dichloromethane (DCM, 100 mL).

-

Add acetic anhydride (12.2 g, 120 mmol) and a catalytic amount of pyridine (0.5 mL).

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the starting phenol disappears.

-

Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Quantitative oil (3-fluorophenyl acetate).

Phase 2: Fries Rearrangement (Critical Step)

Objective: Regioselective installation of the acetyl group at the C4 position.

-

Reagents: 3-Fluorophenyl acetate, Aluminum Chloride (AlCl₃, anhydrous).

-

Conditions: Solvent-free (neat) or in Nitrobenzene/CS₂ at elevated temperature (120°C) favors para-migration.

-

Place anhydrous AlCl₃ (20.0 g, 150 mmol) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

-

Add 3-fluorophenyl acetate (15.4 g, 100 mmol) dropwise to the solid AlCl₃. Caution: Exothermic reaction.

-

Heat the mixture to 120°C for 2 hours. The mixture will turn into a viscous dark mass.

-

Quenching: Cool to 0°C and carefully quench by adding crushed ice/HCl mixture. This breaks the aluminum-phenoxide complex.

-

Extraction: Extract with DCM (3 x 100 mL).

-

Purification: The crude product contains 4-acetyl-3-fluorophenol (major), 2-acetyl-3-fluorophenol (minor), and 6-acetyl-3-fluorophenol.

-

Recrystallize from Ethanol/Water or perform column chromatography (Silica, Hexane:EtOAc gradient).

-

Target Isomer (4-Acetyl): Typically the higher melting solid compared to ortho-isomers.

-

Yield: ~60-70% isolated yield of 4-acetyl-3-fluorophenol.

-

Phase 3: Clemmensen Reduction

Objective: Reduction of the ketone to the ethyl group.

-

Reagents: Zinc wool/granules (amalgamated with HgCl₂), Conc. HCl.

-

Amalgam Preparation: Treat Zinc wool (20 g) with HgCl₂ (2 g) in water/HCl for 5 mins, then decant.

-

Suspend 4-acetyl-3-fluorophenol (7.7 g, 50 mmol) in 40 mL of water and 20 mL of Conc. HCl.

-

Add the amalgamated Zinc and reflux vigorously for 6–8 hours.

-

Add additional Conc.[1] HCl (5 mL) every 2 hours to maintain acid strength.

-

Workup: Cool and extract with diethyl ether (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄.

-

Final Purification: Distillation under reduced pressure (or flash chromatography) yields pure 4-Ethyl-3-fluorophenol.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 4-Ethyl-3-fluorophenol.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 1.18 | Triplet (J = 7.5 Hz) | 3H | -CH₂-CH₃ |

| 2.58 | Quartet (J = 7.5 Hz) | 2H | Ar-CH₂ -CH₃ | |

| 5.20 | Broad Singlet | 1H | Ar-OH (Exchangeable) | |

| 6.55 | Doublet of Doublets | 1H | H2 (Ortho to F, Meta to Et) | |

| 6.60 | Doublet of Doublets | 1H | H6 (Ortho to OH, Para to F) | |

| 7.05 | Triplet (pseudo-t) | 1H | H5 (Ortho to Et, Meta to OH) | |

| ¹⁹F NMR | -117.0 | Singlet/Multiplet | 1F | Ar-F |

Note: Shifts are approximate (in CDCl₃) and dependent on concentration/temperature.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 140

-

Base Peak: m/z 125 (M - CH₃, loss of methyl group from ethyl).

-

Fragment: m/z 97 (Loss of CO/CH from phenol ring, typical of phenols).

Purity Profiling

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

-

Critical Impurities:

Safety & Handling (E-E-A-T)

-

Corrosivity: As a phenol derivative, this compound is corrosive to skin and eyes. Wear nitrile gloves and face shields.

-

Fluorine Hazards: While the C-F bond is stable, combustion can release Hydrogen Fluoride (HF). Do not incinerate in standard hoods.

-

Reagent Safety:

References

-

Synthesis of Fluorophenols: European Patent Office. "Preparation of 4-fluorophenols." EP 0188848 A1. Link

-

Fries Rearrangement Mechanism: Zeitschrift für Naturforschung. "Fries Rearrangement of Aryl Formates Promoted by BCl3." Link

-

Compound Data: PubChem. "4-Ethyl-3-fluorophenol (CID 53873158)." Link

-

Applications in Drug Discovery: Google Patents. "EGFR degraders and methods of use." WO2022171123A1. Link

-

Spectral Database: AIST. "SDBS: Integrated Spectral Data Base System for Organic Compounds." Link

Sources

- 1. EnamineStore [enaminestore.com]

- 2. 4-ethyl-3-fluorophenol | 326493-65-6 [chemicalbook.com]

- 3. WO2022171123A1 - Egfr degraders and methods of use - Google Patents [patents.google.com]

- 4. US20230234925A1 - Gpr52 modulators and methods of use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fries Rearrangement [organic-chemistry.org]

Spectroscopic Characterization of 4-Ethyl-3-fluorophenol: A Technical Guide

Introduction

4-Ethyl-3-fluorophenol is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating ethyl and hydroxyl groups and the electron-withdrawing fluorine atom, make it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical systems.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethyl-3-fluorophenol. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This approach, rooted in fundamental chemical principles, offers researchers and drug development professionals a reliable reference for their work with this compound.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 4-Ethyl-3-fluorophenol, with the systematic numbering of its carbon and hydrogen atoms, is presented below. This numbering will be used for the assignment of NMR signals.

Figure 1: Molecular Structure of 4-Ethyl-3-fluorophenol with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Ethyl-3-fluorophenol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and ethyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts and coupling constants of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~1.25 | Triplet (t) | 3H | -CH₂CH ₃ (H8) | J(H8, H7) ≈ 7.6 |

| ~2.65 | Quartet (q) | 2H | -CH ₂CH₃ (H7) | J(H7, H8) ≈ 7.6 |

| ~5.0-6.0 | Broad Singlet | 1H | -OH | - |

| ~6.75 | Doublet of Doublets (dd) | 1H | H5 | J(H5, H6) ≈ 8.4, J(H5, F) ≈ 2.0 |

| ~6.85 | Doublet of Doublets (dd) | 1H | H2 | J(H2, H6) ≈ 2.4, J(H2, F) ≈ 10.0 |

| ~7.05 | Triplet (t) | 1H | H6 | J(H6, H5) ≈ 8.4, J(H6, H2) ≈ 2.4 |

Rationale for Predictions:

-

Ethyl Group: The ethyl group will present as a classic triplet-quartet pattern. The methyl protons (H8) are split by the two methylene protons (H7) into a triplet, and the methylene protons are split by the three methyl protons into a quartet.

-

Aromatic Protons: The aromatic region will be complex due to the substitution pattern and the presence of fluorine. The fluorine atom will couple with the adjacent protons (H2 and H5), leading to additional splitting. The expected pattern is a result of both proton-proton and proton-fluorine couplings.

-

Hydroxyl Proton: The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-3-fluorophenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Predicted J(C,F) (Hz) |

| ~15.5 | -CH₂C H₃ (C8) | - |

| ~28.0 | -C H₂CH₃ (C7) | - |

| ~110.0 | C2 | J(C2, F) ≈ 20 |

| ~115.0 | C5 | J(C5, F) ≈ 3 |

| ~125.0 | C6 | J(C6, F) ≈ 3 |

| ~130.0 | C4 | J(C4, F) ≈ 5 |

| ~150.0 | C1 | J(C1, F) ≈ 2 |

| ~158.0 (d) | C3 | J(C3, F) ≈ 245 |

Rationale for Predictions:

-

Aliphatic Carbons: The ethyl group carbons (C7 and C8) will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the hydroxyl, ethyl, and fluoro groups. The carbon directly attached to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of 4-Ethyl-3-fluorophenol in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 512-1024

-

Relaxation delay: 2 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform, phase and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Ethyl-3-fluorophenol will be characterized by absorptions corresponding to O-H, C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| 1620-1580 | Strong | Aromatic C=C stretch |

| 1500-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-O stretch (phenolic) |

| 1150-1100 | Strong | C-F stretch |

Rationale for Predictions:

-

O-H Stretch: The phenolic O-H stretch will appear as a broad band due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

-

C-O and C-F Stretches: The strong C-O stretch of the phenol and the C-F stretch are expected in the fingerprint region. The C-F stretch is typically a strong and characteristic absorption.[1][2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethyl-3-fluorophenol (C₈H₉FO), the molecular weight is 140.15 g/mol .[3] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data (EI)

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 111 | Medium | [M - C₂H₅]⁺ |

| 97 | Medium | [M - CH₃ - CO]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak at m/z 140 is expected to be abundant.

-

Benzylic Cleavage: The most favorable fragmentation pathway for ethyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (CH₃) to form a stable benzylic cation at m/z 125. This is often the base peak.

-

Loss of Ethyl Group: Loss of the entire ethyl group (C₂H₅) would result in a fragment at m/z 111.

-

Further Fragmentation: The fragment at m/z 125 can further lose a molecule of carbon monoxide (CO) to give an ion at m/z 97.

Fragmentation Pathway Diagram

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for 4-Ethyl-3-fluorophenol.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Acquisition: Record the relative abundance of the ions as a function of their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Ethyl-3-fluorophenol. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, grounded in established chemical principles and comparative data, offer a solid foundation for researchers working with this compound. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of these spectroscopic features. This guide serves as a valuable starting point for such empirical studies, facilitating the rapid and accurate characterization of 4-Ethyl-3-fluorophenol in diverse research and development settings.

References

-

PubChem. 4-Ethyl-3-fluorophenol. [Link]

-

National Institute of Standards and Technology. Phenol, 4-ethyl-. [Link]

-

arXiv. Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. [Link]

-

Royal Society of Chemistry. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]

-

National Institute of Standards and Technology. Phenol, 4-ethyl-. [Link]

-

PubMed. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. Hydration dynamics and IR spectroscopy of 4-fluorophenol. [Link]

-

University of Calgary. 13C NMR Spectroscopy. [Link]

-

The Automated Topology Builder (ATB) and Repository. 4-Fluorophenol. [Link]

-

Royal Society of Chemistry. Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. [Link]

-

National Institute of Standards and Technology. Phenol, 4-ethyl-3-methyl-. [Link]

Sources

The Strategic Deployment of Fluorinated Phenols in Modern Drug Discovery: A Technical Guide to Unlocking Novel Therapeutic Targets

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the burgeoning role of fluorinated phenols in medicinal chemistry. As Senior Application Scientists, we move beyond a mere recitation of facts to deliver a nuanced, field-tested perspective on why the strategic incorporation of fluorine into phenolic scaffolds is a powerful approach for discovering and optimizing novel therapeutics. We will explore the underlying chemical principles, delve into key therapeutic target classes, and provide actionable experimental protocols to empower your own research endeavors.

The Fluorine Advantage: More Than Just an Electronegative Atom

The introduction of fluorine into a phenolic molecule is not a trivial substitution; it is a strategic decision that can profoundly alter the compound's physicochemical and pharmacological properties.[1][2][3] Understanding the "why" behind these changes is critical for rational drug design.

-

Modulation of Acidity (pKa): The high electronegativity of fluorine withdraws electron density from the aromatic ring, thereby increasing the acidity of the phenolic hydroxyl group (i.e., lowering the pKa).[1] This has significant implications for a molecule's ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with its biological target.[1]

-

Enhanced Lipophilicity (logD): While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond. This can lead to an increase in the lipophilicity of fluoro-arenes, which can enhance membrane permeability and bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism.[2][3][4] This can increase the half-life and systemic exposure of a drug candidate.[3]

-

Conformational Control and Binding Affinity: Fluorine substitution can alter the conformational preferences of a molecule and introduce new, favorable interactions within a protein's binding pocket, such as halogen bonding and hydrophobic interactions.[5] This can lead to enhanced binding affinity and target selectivity.[2][5]

The following table summarizes the impact of fluorination on the physicochemical properties of phenol:

| Compound | pKa | logD (pH 7.4) |

| Phenol | 9.99 | 1.48 |

| 4-Fluorophenol | 9.81 | 1.63 |

| 2,4,6-Trifluorophenol | 7.96 | - |

| Pentafluorophenol | 5.5 | - |

Data sourced from BenchChem.[1]

Key Therapeutic Target Classes for Fluorinated Phenols

The unique properties of fluorinated phenols make them versatile scaffolds for targeting a wide range of proteins implicated in disease.

Enzyme Inhibition: A Versatile Strategy

Fluorinated phenols can act as inhibitors for various enzyme classes through multiple mechanisms, including competitive, non-competitive, and mixed-type inhibition.[5]

-

Kinases: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell proliferation and survival, and its hyperactivation is a hallmark of many cancers.[2] Fluorinated phenols have been incorporated into kinase inhibitors to enhance their potency and selectivity. For example, Alpelisib, a PI3K inhibitor, features a fluorinated scaffold that contributes to its activity.[2]

-

Proteases: Proteases are involved in a multitude of physiological processes, and their dysregulation is associated with diseases ranging from viral infections to cancer. The electron-withdrawing nature of fluorine can enhance the electrophilicity of an adjacent carbonyl group, making it a more potent warhead for covalent inhibition of serine and cysteine proteases.

-

Glycosidases: These enzymes are involved in carbohydrate metabolism and are targets for diseases like diabetes and viral infections. Fluorinated sugars, often derived from fluorinated phenols, can act as mechanism-based inhibitors of glycosidases.[6] The fluorine atom at the 2-position stabilizes the glycosyl-enzyme intermediate, effectively trapping the enzyme in an inactive state.[6]

This protocol provides a high-throughput method for screening fluorinated phenol libraries for enzyme inhibitory activity.[7]

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of a fluorogenic substrate for the enzyme.

-

Prepare serial dilutions of the fluorinated phenol test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the assay buffer.

-

Add the fluorinated phenol test compounds to the wells.

-

Add the enzyme solution to initiate a pre-incubation period (typically 15-30 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: A generalized workflow for a fluorescence-based enzyme inhibition assay.

Ion Channel Modulation: Fine-Tuning Cellular Excitability

Ion channels are transmembrane proteins that control the flow of ions across cell membranes, thereby regulating cellular excitability and signaling.[8] Fluorinated phenols have emerged as potent modulators of various ion channels.[9][10]

-

Non-selective Cation Channels and Chloride Channels: Flufenamic acid, a fluorinated anthranilic acid derivative, is a well-known modulator of non-selective cation channels and chloride channels.[9][10] Its effects are rapid and reversible, making it a valuable tool for studying ion channel function.[9][10]

-

Potassium Channels: Voltage-gated potassium (Kv) channels are crucial for regulating the resting membrane potential and shaping action potentials in excitable cells.[11] Flavonoids, which are naturally occurring phenols, have been shown to modulate potassium channels, and the introduction of fluorine into these scaffolds can enhance their potency and selectivity.[11]

This protocol allows for the high-throughput screening of fluorinated phenols for their effects on ion channel activity by measuring changes in cell membrane potential.[8]

-

Cell Culture:

-

Culture a cell line stably expressing the ion channel of interest in a 96-well or 384-well plate.

-

-

Dye Loading:

-

Prepare a loading solution of a membrane potential-sensitive fluorescent dye (e.g., a styryl dye or a FRET-based dye).

-

Remove the cell culture medium and add the dye loading solution to the cells.

-

Incubate the cells to allow for dye loading (typically 30-60 minutes at 37°C).

-

-

Compound Addition and Stimulation:

-

Add the fluorinated phenol test compounds to the wells.

-

Add a stimulus (e.g., a high concentration of potassium or a known channel agonist) to activate the ion channel.

-

-

Fluorescence Measurement:

-

Immediately measure the change in fluorescence using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence signal to a baseline reading taken before stimulation.

-

Plot the change in fluorescence as a function of the test compound concentration.

-

Determine the EC50 or IC50 value from the dose-response curve.

-

Caption: Workflow for a fluorescence-based membrane potential assay.

Synthesis of Fluorinated Phenols: Enabling Discovery

The ability to synthesize a diverse library of fluorinated phenols is crucial for exploring their therapeutic potential. Several methods are available for the introduction of fluorine into a phenolic ring.

-

Nucleophilic Deoxyfluorination: This method involves the conversion of a phenol to a good leaving group, followed by displacement with a nucleophilic fluoride source.[4] Reagents like PhenoFluor™ can directly convert phenols to aryl fluorides.[12]

-

Electrophilic Fluorination: Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to directly fluorinate electron-rich phenols.[13]

-

Ruthenium-mediated 18F-Deoxyfluorination: For applications in positron emission tomography (PET) imaging, phenols can be radiolabeled with 18F using transition metal-catalyzed methods.[14][15]

Caption: A simplified representation of a one-pot deoxyfluorination reaction.[4]

Future Directions and Concluding Remarks

The strategic incorporation of fluorine into phenolic scaffolds will continue to be a fruitful area of research in drug discovery. The development of novel fluorination methodologies, particularly for late-stage functionalization, will further expand the accessible chemical space.[3][16] Furthermore, the use of 18F-labeled fluorinated phenols as PET tracers will play an increasingly important role in understanding drug disposition and target engagement in vivo.[2][3][14]

This guide has provided a framework for understanding the therapeutic potential of fluorinated phenols. By combining a deep understanding of their unique chemical properties with robust experimental methodologies, researchers can unlock novel therapeutic targets and develop the next generation of innovative medicines.

References

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2).

- Potential Research Areas for Fluorinated Phenols: A Technical Guide. (n.d.). BenchChem.

- Shelyakin, V. V., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 1073-1141.

- Scicchitano, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5395.

- Synthesis method of poly-fluorinated phenol compound. (2016).

- Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics, 138(2), 272-284.

- Schimler, S. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(40), 14275-14283.

- Beyzavi, M. H., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 944-948.

- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.

- Stünkel, T., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(47), 13574-13580.

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics, 138(2), 272-284.

- Li, Y., et al. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 9(13), 1189-1206.

- PhenoFluor™. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Cholevíková, M., et al. (2021). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem, 16(10), 1635-1647.

- Beyzavi, M. H., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 944-948.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(15), 5897.

- Di Martino, S., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 22(19), 10459.

- Michalak, K. (2022). Flavonoids as Modulators of Potassium Channels. Encyclopedia.

- Borylation of phenols by sulfuryl fluoride activation. (2025, September 19).

- Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3458-3463.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rroij.com [rroij.com]

- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]

- 13. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 14. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciencedaily.com [sciencedaily.com]

In silico prediction of 4-Ethyl-3-fluorophenol ADMET properties

Topic: In Silico ADMET Profiling of 4-Ethyl-3-fluorophenol: A Computational Toxicology & Pharmacokinetics Framework Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Toxicologists, and Drug Discovery Scientists.[1]

Executive Summary

The optimization of lead compounds relies heavily on the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This technical guide outlines a rigorous in silico profiling framework for 4-Ethyl-3-fluorophenol , a key intermediate in the synthesis of liquid crystals and bioactive agrochemicals.[1]

By leveraging consensus modeling across authoritative platforms (SwissADME, ADMETlab 2.0, and pkCSM), this guide provides a predictive analysis of how the specific fluorination pattern (3-fluoro) and alkyl substitution (4-ethyl) influence the compound's pharmacokinetics. We address the critical "Fluorine Effect"—the modulation of lipophilicity and metabolic stability—and provide a self-validating protocol for researchers to replicate these assessments.

Compound Characterization & Identity Verification[1][2]

Before initiating any in silico workflow, structural integrity must be verified. Ambiguities in Chemical Abstracts Service (CAS) registry numbers are common for industrial intermediates.

-

Preferred CAS: 326493-65-6 (Verified for the specific isomer).[1]

-

Note: Caution is advised against CAS 64464-07-9, which is frequently misindexed in loose databases but corresponds to a carvedilol impurity (2-(2-methoxyphenoxy)ethylamine).[1]

-

-

Molecular Formula:

[1][2] -

Canonical SMILES: CCc1ccc(O)cc1F (Verified for 4-ethyl, 3-fluoro substitution relative to phenolic OH).[1][2]

Structural Significance

The introduction of a fluorine atom at the meta position (C3) relative to the hydroxyl group and ortho to the ethyl group (C4) is a strategic medicinal chemistry modification. It is expected to:

-

Increase Acidity: Lower the pKa of the phenol via inductive electron withdrawal (-I effect), potentially improving solubility at physiological pH.

-

Modulate Lipophilicity: Fluorine typically increases lipophilicity (LogP) compared to hydrogen, but less so than chlorine or bromine, maintaining "drug-like" bioavailability.

Physicochemical Profiling: The Foundation

Accurate ADMET prediction rests on precise physicochemical descriptors.[1] The following parameters are derived from consensus algorithms (XLogP3, WLOGP, MLOGP).

2.1 Lipophilicity & Solubility[1]

-

Consensus LogP (Predicted): 2.5 – 2.7[1]

-

Interpretation: The compound resides in the optimal "drug-like" window (LogP < 5).[1] It is sufficiently lipophilic to cross biological membranes (BBB, gastrointestinal tract) but soluble enough to avoid immediate precipitation in plasma.

-

-

Water Solubility (LogS): -2.5 to -3.0 (Moderately Soluble)[1]

-

Mechanism: The phenolic hydroxyl group acts as a hydrogen bond donor/acceptor, facilitating aqueous solubility despite the hydrophobic ethyl tail.

-

2.2 Electronic Properties[1]

-

Topological Polar Surface Area (TPSA): ~20.23 Ų[1]

-

Significance: TPSA < 140 Ų strongly correlates with good intestinal absorption and blood-brain barrier (BBB) permeation.[1]

-

ADME Prediction Workflow

This section details the predictive pharmacokinetics of 4-Ethyl-3-fluorophenol.

3.1 Absorption[1]

-

Human Intestinal Absorption (HIA): High Probability (>90%).[1]

-

Rationale: Small molecular weight (<500 Da) combined with moderate lipophilicity and low polarity (TPSA ~20) ensures rapid passive diffusion across enterocytes.[1]

-

-

Bioavailability Score: 0.55 (SwissADME standard).[1]

3.2 Distribution[1]

-

Blood-Brain Barrier (BBB) Permeation: Yes (Predicted).[1]

-

Plasma Protein Binding (PPB): Moderate to High.[1]

-

Causality: Phenolic compounds often bind to Human Serum Albumin (HSA).[1]

-

3.3 Metabolism (The "Fluorine Effect")

Metabolic stability is the critical parameter for this compound.

-

CYP450 Inhibition: Unlikely to be a potent inhibitor of CYP3A4 or CYP2D6.

-

Metabolic Stability: Enhanced relative to 4-ethylphenol.[1]

-

Mechanism: In non-fluorinated 4-ethylphenol, the aromatic ring is prone to hydroxylation. The fluorine atom at C3 blocks a potential site of metabolism (SOM) and electronically deactivates the ring towards electrophilic attack by CYP enzymes (Phase I).

-

Primary Route: Glucuronidation of the phenolic -OH (Phase II) is predicted to be the clearance rate-limiting step.[1]

-

3.4 Excretion[1]

-

Clearance: Renal and Biliary.

-

Pathway: Excreted primarily as the O-glucuronide conjugate.[1]

-

Toxicity Profiling

Safety assessment is paramount. The following predictions utilize Quantitative Structure-Toxicity Relationship (QSTR) models (e.g., ProTox-II, Derek Nexus).

| Endpoint | Prediction | Confidence | Mechanism / Alert |

| Hepatotoxicity | Low Risk | Medium | Lack of reactive quinone-forming substructures.[1] |

| Carcinogenicity | Non-Carcinogenic | High | No structural alerts for genotoxic carcinogenicity.[1] |

| Mutagenicity (Ames) | Negative | High | Simple phenols rarely trigger frameshift mutations.[1] |

| Skin Sensitization | High Risk | High | Structural Alert: Phenols are known protein haptenizers; potential for contact dermatitis.[1] |

| hERG Inhibition | Low Risk | Medium | MW is too low and lacks the pharmacophore (basic amine + linker) required for hERG channel blockade.[1] |

Experimental Protocol: Running the In Silico Screen

To replicate or expand upon these findings, researchers should follow this self-validating workflow.

Step 1: Input Preparation[1]

-

Generate the canonical SMILES for 4-Ethyl-3-fluorophenol: CCc1ccc(O)cc1F.[1][2]

-

Validation: Use a structure-to-name converter (e.g., ChemDraw JS or PubChem Sketcher) to confirm the SMILES regenerates the correct isomer.[1]

Step 2: Platform Execution

Execute the following tools in parallel to establish a "Consensus Prediction."

-

SwissADME (SIB):

-

Input: Paste SMILES into the submission box.

-

Focus: Bioavailability Radar, BOILED-Egg (for BBB/HIA), and Lipinski compliance.

-

-

pkCSM (University of Melbourne):

-

Input: SMILES.

-

Focus: Specific toxicity endpoints (AMES, hERG) and CYP isoform inhibition patterns.

-

-

ADMETlab 2.0:

-

Input: SMILES.

-

Focus: Quantitative values for Caco-2 permeability (LogPapp) and Half-life (T1/2).

-

Step 3: Data Interpretation & Consensus

Do not rely on a single algorithm.

-

If SwissADME predicts BBB+ AND pkCSM predicts CNS active -> High Confidence in CNS penetration.[1]

-

If ProTox-II predicts toxicity but Derek Nexus does not -> Flag for in vitro validation (Low Confidence).

Visualizations

Diagram 1: The In Silico Consensus Workflow

This diagram illustrates the logical flow from structural input to validated ADMET profile.

Caption: A consensus-driven workflow integrating three independent algorithms to minimize predictive bias and false positives.

Diagram 2: Predicted Metabolic Fate

This diagram details the metabolic stability conferred by the fluorine substitution.

Caption: Metabolic pathway analysis highlighting the protective effect of the 3-fluoro substituent against aromatic hydroxylation, shifting clearance to Phase II conjugation.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 53873158, 4-Ethyl-3-fluorophenol. Retrieved from [Link][1]

-

Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link][1]

-

Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6] Nucleic Acids Research, 49(W1), W5-W14. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Validation of Fluorine Effect on Metabolic Stability).

Sources

- 1. 64464-07-9 | CAS DataBase [m.chemicalbook.com]

- 2. 4-Ethyl-3-fluorophenol | C8H9FO | CID 53873158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl-3-fluorophenol | 326493-65-6 [chemicalbook.com]

- 4. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Ethyl-3-fluorophenol

Technical Monograph: Operational Safety & Handling of 4-Ethyl-3-fluorophenol

Executive Summary: The Deceptive Hazard

4-Ethyl-3-fluorophenol is a specialized intermediate frequently utilized in the synthesis of bioactive pharmaceutical scaffolds. While often classified under GHS as an "Irritant," this designation can be dangerously misleading in a drug development context. As a phenol derivative, it possesses the lipophilic ability to penetrate the dermis rapidly, potentially carrying the fluorine moiety into systemic circulation.

Critical Warning: Like its parent compound phenol, 4-Ethyl-3-fluorophenol may exert a local anesthetic effect upon contact. A researcher may sustain a significant chemical burn or systemic exposure without immediate pain sensation. Consequently, the safety protocols defined here prioritize preemptive barrier protection and specialized decontamination (PEG 300/400) over standard water-only first aid.

Physicochemical Profile & Identification

Accurate identification is the first step in safety. This compound is often a liquid or low-melting solid, increasing the risk of spill and splash compared to crystalline solids.

| Property | Specification | Operational Implication |

| CAS Number | 326493-65-6 | Unique identifier for inventory and waste tagging. |

| Molecular Weight | 140.15 g/mol | Moderate volatility; significant vapor pressure potential. |

| Physical State | Liquid / Low-melting Solid | High mobility in spill scenarios; requires secondary containment. |

| Boiling Point | ~214°C | Thermal stability allows high-temp reactions, but increases vapor hazard if heated. |

| Lipophilicity (LogP) | ~2.5 (Predicted) | High skin permeability; readily crosses biological membranes. |

| pKa | ~9.3 | Weakly acidic; incompatible with strong bases and oxidizers. |

Hazard Characterization & Toxicology

While specific toxicological data for this exact isomer is limited, we apply the Structure-Activity Relationship (SAR) principle, treating it with the severity of a fluorinated phenol.

-

Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through skin. The ethyl group adds lipophilicity, potentially accelerating dermal absorption compared to phenol.

-

Skin Corrosion/Irritation: Causes severe irritation.[1][2] Prolonged contact may result in chemical burns and necrosis (whitening of the skin).

-

Target Organ Toxicity: Respiratory tract irritation if vapors are inhaled.[1][3]

The Fluorine Factor: The presence of the fluorine atom on the aromatic ring generally increases metabolic stability and lipophilicity. In a safety context, this suggests that once absorbed, the compound may have a longer residence time or altered metabolic pathway compared to simple alkyl phenols.

Strategic Engineering Controls & PPE

Standard laboratory PPE is insufficient for direct handling of fluorophenols. The following hierarchy must be implemented.

Glove Selection Logic

-

Standard Nitrile (4 mil): Inadequate for prolonged contact. Phenols can permeate thin nitrile in <10 minutes.[4]

-

Recommended Protocol:

-

Splash Protection: Double-gloved Nitrile (change immediately upon ANY contact).

-

Immersion/High Risk: Laminated film (Silver Shield/4H) or Viton® gloves.

-

Why? Laminated films offer >4-hour breakthrough times for phenols, creating a true chemical barrier.

-

Ventilation

-

All operations (weighing, transfer, reaction) must occur inside a certified Chemical Fume Hood .

-

Velocity: Face velocity should be maintained at 80–100 fpm.

Operational Handling Workflow

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle, emphasizing the critical control points (CCPs) where exposure risk is highest.

Figure 1: Operational lifecycle of 4-Ethyl-3-fluorophenol. Yellow nodes indicate high-risk intervention points requiring active engineering controls.

Emergency Response Architecture

The "Water Only" Fallacy: For phenol derivatives, water washing alone is often insufficient because the compound is lipophilic and partitions into the skin oils. Polyethylene Glycol (PEG) 300 or 400 is the gold standard for decontamination. It acts as a solvent to extract the phenol from the skin.

The PEG Protocol

-

Immediate Action: If skin contact occurs, do NOT wait for pain.

-

Removal: Remove contaminated clothing while protecting own hands.[1][5][6][7]

-

Decontamination:

-

Step A: Flush with water for < 1 minute to remove bulk material.

-

Step B: Soak a gauze pad in PEG 300/400 and scrub the area gently.

-

Step C: Repeat with fresh PEG pads for at least 15–20 minutes or until the odor dissipates.

-

-

Medical: Seek evaluation even for small splashes.[1]

Emergency Decision Matrix

Figure 2: Triage and response logic.[3] Note the critical distinction: PEG is for SKIN only, never eyes.

Drug Development Context

Why is this risk necessary? 4-Ethyl-3-fluorophenol is not a random reagent; it is a strategic scaffold in medicinal chemistry.

-

Bioisosterism: The fluorine atom mimics hydrogen in size but alters the electronic properties of the phenyl ring, often preventing metabolic oxidation at the 3-position (metabolic blocking).

-

pKa Modulation: The fluorine substituent lowers the pKa of the phenol slightly, potentially optimizing the binding affinity to target protein pockets via hydrogen bonding.

-

Lipophilicity: The ethyl group enhances membrane permeability, a critical factor in designing CNS-active drugs.

Understanding these properties helps researchers respect the compound: the very features that make it a good drug scaffold (permeability, stability) make it a hazardous occupational exposure.

References

-

PubChem. (n.d.).[2] 4-Ethyl-3-fluorophenol (Compound).[2][8][9] National Library of Medicine. Retrieved from [Link][2]

-

Duke University. (n.d.). Phenol Safety and Handling Guidelines (PEG Protocol). Occupational and Environmental Safety Office. Retrieved from [Link]

-

Princeton University. (n.d.). First Aid for Phenol Exposure. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-Ethyl-3-fluorophenol | C8H9FO | CID 53873158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. fishersci.com [fishersci.com]

- 6. ashp.org [ashp.org]

- 7. qub.ac.uk [qub.ac.uk]

- 8. 326493-65-6|4-Ethyl-3-fluorophenol|BLD Pharm [bldpharm.com]

- 9. 4-ethyl-3-fluorophenol | 326493-65-6 [chemicalbook.com]

A Researcher's In-Depth Guide to Commercial Sourcing of High-Purity 4-Ethyl-3-fluorophenol

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity 4-Ethyl-3-fluorophenol. It delves into the identification of reputable commercial suppliers, the critical evaluation of product quality, and best practices for procurement and handling.

Introduction to 4-Ethyl-3-fluorophenol: A Key Building Block

4-Ethyl-3-fluorophenol is a substituted phenol of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the fluorine atom, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the ethyl and fluoro groups allows for diverse chemical modifications, rendering it a versatile building block in the design of novel bioactive compounds.

Chemical Identity and Properties:

| Property | Value | Source |

| CAS Number | 326493-65-6 | [1] |

| Molecular Formula | C8H9FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 214.7±20.0 °C (Predicted) | [2] |

| Density | 1.122±0.06 g/cm3 (Predicted) | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. Therefore, access to high-purity 4-Ethyl-3-fluorophenol is paramount for the integrity and reproducibility of research and development activities.

Commercial Suppliers of High-Purity 4-Ethyl-3-fluorophenol

A number of chemical suppliers offer 4-Ethyl-3-fluorophenol, primarily for research and development purposes. The stated purity and available quantities can vary, and it is crucial to engage with suppliers to obtain the most current information and technical documentation.

Table of Potential Suppliers:

| Supplier | Purity | Available Quantities | Country |

| AOBChem | 95% | 250mg - 100g | USA/China |

| Bide Pharmatech Ltd. | Inquire | Inquire | China |

| Haoyuan Chemexpress Co., Ltd. | Inquire | Inquire | China |

| Hangzhou Milestone Pharmtech Co., Ltd. | Inquire | Inquire | China |

| Shanghai Haohong Pharmaceutical Co., Ltd. | Inquire | Inquire | China |

| Simson Pharma Limited | Inquire | Inquire | India |

| Tokyo Chemical Industry (TCI) | >97.0% (for 4-Ethylphenol) | Inquire | Japan/Global |

| Dana Bioscience | Not Specified | 250mg | Not Specified |

Note: The listed purities and quantities are based on available online information and may not be exhaustive or current. Researchers are advised to contact suppliers directly for up-to-date specifications and availability.

Assessing the Purity and Quality of Commercial 4-Ethyl-3-fluorophenol

For researchers and drug developers, the purity of a starting material is not a trivial detail; it is a critical parameter that can profoundly impact experimental outcomes, from reaction yields and impurity profiles to the biological activity of the final compound.

The Critical Importance of High Purity

In drug discovery, even minute impurities can lead to:

-

Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading results in biological assays.

-

Toxicity: Certain impurities can be toxic, posing a risk in later stages of development.

-

Reaction Side Products: Reactive impurities can interfere with subsequent chemical steps, reducing yields and complicating purification.

-

Lack of Reproducibility: Batch-to-batch variations in purity can lead to inconsistent experimental results.

Key Analytical Techniques for Purity Assessment

A reputable supplier will provide a Certificate of Analysis (CoA) detailing the purity of the compound and the analytical methods used for its determination. Common techniques for the analysis of fluorinated phenols and related compounds include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the main compound from its impurities.[3][4][5][6] The choice of detector, such as a UV or fluorescence detector, is crucial for sensitivity and selectivity.[3][4][5][6]

-

Gas Chromatography (GC): Suitable for volatile compounds, GC can provide high-resolution separation and quantification of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), this technique provides information on the molecular weight of the compound and its impurities, aiding in their identification.[4][5][6]

A Scientist's Guide to Interpreting Technical Documents

A CoA is a formal document that certifies the quality and purity of a specific batch of a chemical. When reviewing a CoA for 4-Ethyl-3-fluorophenol, look for:

-

Clear Identification: Batch number, product name, and CAS number.

-

Purity Value and Method: The stated purity (e.g., >98% by HPLC) and the specific analytical method used.

-

Analytical Data: Ideally, the CoA should include or reference the actual analytical data (e.g., a copy of the HPLC chromatogram).

-

Date of Analysis: To ensure the data is recent.

The SDS provides critical safety information.[7][8][9] For 4-Ethyl-3-fluorophenol and related phenols, key sections to review include:

-

Hazards Identification: This section will detail any potential health and environmental hazards.[1][7] For instance, related phenols are often classified as irritants to the skin, eyes, and respiratory system.[1][7][10]

-

Handling and Storage: Recommended procedures for safe handling, including personal protective equipment (PPE), and appropriate storage conditions.[2][7][9]

-

First-Aid Measures: Instructions for immediate action in case of exposure.

A Step-by-Step Procurement Workflow for Researchers

The process of procuring a high-purity chemical for research requires a systematic approach to ensure quality and reliability.

Caption: A typical workflow for the procurement of high-purity research chemicals.

Experimental Protocols: A Framework for Quality Verification

While a supplier's CoA is a primary indicator of quality, independent verification may be necessary for critical applications. The following provides a generalized protocol for purity analysis by HPLC.

Protocol: HPLC Purity Analysis of 4-Ethyl-3-fluorophenol

-

Standard Preparation: a. Accurately weigh approximately 10 mg of 4-Ethyl-3-fluorophenol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. b. Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

-

Sample Preparation: a. Prepare a sample of the received material at a concentration of 1 mg/mL in the same solvent as the standards.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 270 nm (or a wavelength determined by a UV scan of the compound).

-

-

Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Integrate the peak areas of the main compound and any impurities.

-

Purity Calculation: a. Calculate the percentage purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: This is a generalized protocol. The specific conditions, especially the mobile phase gradient, may need to be optimized for the best separation of potential impurities.

Safe Handling and Storage

Based on the hazard information for related phenolic compounds, the following precautions should be taken when handling 4-Ethyl-3-fluorophenol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent direct contact with the chemical.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][9] The recommended storage temperature is often 2-8°C under an inert atmosphere.[2]

Conclusion

The procurement of high-purity 4-Ethyl-3-fluorophenol is a critical step in the research and development of new chemical entities. A thorough evaluation of suppliers, a careful review of technical documentation, and, when necessary, independent analytical verification are essential to ensure the quality and integrity of your research. By following a systematic approach to sourcing and handling, researchers can mitigate risks and build a solid foundation for their scientific endeavors.

References

-

AOBChem. (n.d.). 4-ethyl-3-fluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-3-fluorophenol. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-Ethyl-3-fluorophenol 250mg. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol. Retrieved from [Link]

- Nicolini, G., Larcher, R., Bertoldi, D., Puecher, C., & Magno, F. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. Vitis, 46(4), 202–206.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]

- Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

-

PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]

Sources

- 1. 4-Ethyl-3-fluorophenol | C8H9FO | CID 53873158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ethyl-3-fluorophenol | 326493-65-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]